molecular formula C21H31NO10 B12291028 Galbeta1-3GalNAcalpha-Bn

Galbeta1-3GalNAcalpha-Bn

Cat. No.: B12291028
M. Wt: 457.5 g/mol
InChI Key: HGURJGMYXKMOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Galbeta1-3GalNAcalpha-Bn typically involves enzymatic or chemical methods. One common approach is the use of glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties to specific acceptor molecules. For instance, the enzyme alpha1,3-galactosyltransferase can be used to catalyze the formation of the Galbeta1-3GalNAc linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms that express the necessary glycosyltransferases. These microorganisms can be cultured in bioreactors under controlled conditions to produce the desired glycan in significant quantities .

Chemical Reactions Analysis

Types of Reactions

Galbeta1-3GalNAcalpha-Bn can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Galbeta1-3GalNAcalpha-Bn has numerous applications in scientific research:

Mechanism of Action

The mechanism by which Galbeta1-3GalNAcalpha-Bn exerts its effects involves its interaction with specific molecular targets, such as lectins and antibodies. These interactions can trigger various biological pathways, including immune responses and cell signaling processes. The benzyl group attached to the glycan can also influence its binding affinity and specificity for different targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Galbeta1-3GalNAcalpha-Bn is unique due to its specific linkage and the presence of the benzyl group, which can enhance its stability and binding properties. This makes it particularly useful in research applications where precise glycan interactions are critical .

Properties

Molecular Formula

C21H31NO10

Molecular Weight

457.5 g/mol

IUPAC Name

N-[5-hydroxy-6-methyl-2-phenylmethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C21H31NO10/c1-10-15(25)19(32-21-18(28)17(27)16(26)13(8-23)31-21)14(22-11(2)24)20(30-10)29-9-12-6-4-3-5-7-12/h3-7,10,13-21,23,25-28H,8-9H2,1-2H3,(H,22,24)

InChI Key

HGURJGMYXKMOOM-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC2=CC=CC=C2)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

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